Pirozadil

Description

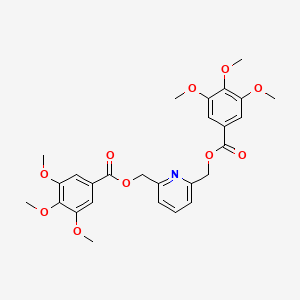

This compound is a nicotinic acid derivative with antilipidemic activity.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIBXMIIOQXTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202458 | |

| Record name | Pirozadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54110-25-7 | |

| Record name | Pirozadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54110-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirozadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirozadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirozadil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROZADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirozadil's Mechanism of Action on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil is a lipid-lowering agent that has demonstrated efficacy in reducing plasma concentrations of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. While clinical data substantiates its therapeutic effects, the precise molecular mechanisms underpinning its action on lipid metabolism remain to be fully elucidated. This technical guide provides a comprehensive overview of the known quantitative effects of this compound on lipid profiles, outlines potential mechanisms of action based on its chemical structure and the pharmacology of other lipid-modifying drugs, and presents detailed experimental protocols for investigating these proposed mechanisms. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of this compound and other novel lipid-lowering therapies.

Quantitative Effects of this compound on Lipid Profiles

Clinical studies have quantified the impact of this compound on key lipid parameters in patients with hyperlipoproteinemia. The data from these studies are summarized below.

| Parameter | Dosage | Treatment Duration | Mean Percentage Change | Reference |

| Total Cholesterol | 1.5 - 2.0 g/day | 6 months | ↓ 24% | [1] |

| 1.5 or 2.0 g/day | 16 weeks | ↓ 8.5% | [2] | |

| (Responders: ↓ 13.7%) | [2] | |||

| LDL-Cholesterol | 1.5 - 2.0 g/day | 6 months | ↓ 47% | [1] |

| 1.5 or 2.0 g/day | 16 weeks | ↓ 9.7% | [2] | |

| (Responders: ↓ 10.4%) | ||||

| Triglycerides | 1.5 - 2.0 g/day | 6 months | ↓ 34% | |

| Apolipoprotein B | 1.5 or 2.0 g/day | 16 weeks | ↓ 8.5% | |

| (Responders: ↓ 11.7%) |

Potential Mechanisms of Action and Investigatory Experimental Protocols

The precise molecular targets of this compound are not yet definitively established. Based on its observed effects on both cholesterol and triglycerides, several potential mechanisms of action can be hypothesized. This section outlines these potential mechanisms and provides detailed protocols for their experimental validation.

Modulation of Lipoprotein Lipase (LPL) Activity

The significant reduction in triglycerides observed with this compound treatment suggests a possible enhancement of lipoprotein lipase (LPL) activity. LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL).

This protocol describes a fluorometric assay to determine the effect of this compound on LPL activity in a cell-free system or in cell culture.

Materials:

-

Lipoprotein Lipase (bovine milk or recombinant)

-

LPL Activity Assay Kit (containing a quenched fluorescent substrate)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

-

Phosphate-buffered saline (PBS)

-

Appropriate cell line (e.g., 3T3-L1 adipocytes) and culture medium (for cell-based assay)

Procedure:

-

Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions of the LPL activity assay kit. Prepare serial dilutions of this compound in PBS or culture medium.

-

Assay Setup (Cell-Free):

-

Add LPL enzyme solution to each well of the 96-well plate.

-

Add the various concentrations of this compound or vehicle control to the respective wells.

-

Include a known LPL inhibitor as a negative control and a known activator (if available) as a positive control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Assay Setup (Cell-Based):

-

Seed cells (e.g., 3T3-L1 adipocytes) in a 96-well plate and culture until differentiation.

-

Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Lyse the cells or collect the conditioned medium for LPL activity measurement.

-

-

Enzymatic Reaction:

-

Add the fluorescent LPL substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 60 minutes).

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths as specified by the assay kit.

-

Data Analysis: Calculate the percentage of LPL activity relative to the vehicle control for each concentration of this compound.

References

- 1. [Clinical evaluation of this compound, administered continuously over four and a half years, in patients with hyperlipoproteinemia type IIa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on lipids, lipoproteins and apolipoproteins in Japanese with type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Primary Pharmacological Target of Pirozadil: A Review of Current Knowledge

Despite its recognized antilipidemic properties, the precise primary pharmacological target of the nicotinic acid derivative Pirozadil remains poorly defined in publicly accessible scientific literature. While clinical studies have demonstrated its efficacy in modulating lipid profiles, a definitive molecular target responsible for these effects has not been conclusively identified. This lack of a well-established target precludes the development of a detailed technical guide on its core mechanism of action as initially intended.

This compound has been documented to exert beneficial effects on lipid metabolism, contributing to its use in the management of hyperlipoproteinemia. Clinical investigations have consistently shown that this compound administration leads to a reduction in several key lipid parameters.

Documented Pharmacological Effects

Clinical studies have reported the following effects of this compound on plasma lipids:

-

Total Cholesterol: this compound has been shown to significantly decrease total cholesterol levels in patients with hypercholesterolemia.[1][2]

-

Low-Density Lipoprotein (LDL) Cholesterol: A notable reduction in LDL cholesterol, often referred to as "bad cholesterol," is a consistent finding in clinical evaluations of this compound.[1][2]

-

Apolipoprotein B (apoB): this compound has been observed to lower the levels of apolipoprotein B, a primary protein component of LDL.[1]

-

Triglycerides: Some studies have also reported a decrease in triglyceride concentrations following this compound treatment.

These observed effects on the lipid profile underscore the therapeutic potential of this compound in managing dyslipidemia. However, the underlying molecular interactions that drive these changes are not yet fully elucidated.

Unraveling the Mechanism: An Ongoing Scientific Pursuit

The absence of a clearly identified primary pharmacological target for this compound limits a deeper understanding of its mechanism of action. Typically, antilipidemic drugs exert their effects through various well-defined pathways, such as:

-

Inhibition of Cholesterol Synthesis: Drugs like statins directly inhibit key enzymes in the cholesterol biosynthesis pathway.

-

Activation of Lipoprotein Lipase (LPL): Fibrates, for instance, can enhance the activity of LPL, an enzyme crucial for the breakdown of triglycerides.

-

Inhibition of Hormone-Sensitive Lipase (HSL): This enzyme is involved in the mobilization of fatty acids from adipose tissue, and its inhibition can impact lipid levels.

-

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid and glucose metabolism and are targets for drugs like fibrates and thiazolidinediones.

Extensive searches of the available scientific literature did not yield direct evidence linking this compound's primary mechanism of action to any of these established pathways. While its effects are consistent with a modulation of lipoprotein metabolism, the specific protein or receptor that this compound directly binds to and modulates remains to be discovered.

Future Directions

The elucidation of the primary pharmacological target of this compound is a critical next step in fully understanding its therapeutic value and potential for further drug development. Future research efforts could focus on:

-

Binding Assays: To identify potential protein targets to which this compound binds with high affinity.

-

Enzyme Inhibition/Activation Screens: To assess the direct effect of this compound on a wide range of enzymes involved in lipid metabolism.

-

Cellular and Molecular Studies: To investigate the signaling pathways that are modulated by this compound in relevant cell types, such as hepatocytes and adipocytes.

Identifying the specific molecular target of this compound will not only provide a more complete picture of its pharmacological profile but may also open new avenues for the design of more potent and selective antilipidemic agents.

Summary of this compound's Clinical Effects on Lipid Parameters

| Parameter | Reported Effect | Reference |

| Total Cholesterol | Decrease | |

| LDL-Cholesterol | Decrease | |

| Apolipoprotein B | Decrease | |

| Triglycerides | Decrease |

Note: The magnitude of the effect may vary depending on the patient population and study design.

Due to the lack of a defined primary pharmacological target and the associated signaling pathways, the requested visualizations using Graphviz (DOT language) and detailed experimental protocols for target interaction cannot be provided at this time. Further research is required to uncover the core molecular mechanism of this compound.

References

- 1. Effect of this compound on lipids, lipoproteins and apolipoproteins in Japanese with type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Clinical evaluation of this compound, administered continuously over four and a half years, in patients with hyperlipoproteinemia type IIa] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirozadil's Effect on Cerebral Blood Flow and Vasodilation: A Technical Overview

Disclaimer: Scientific literature providing in-depth data on Pirozadil is exceptionally limited. The following guide summarizes the sparse available information on this compound and, to provide a comprehensive resource for researchers, elaborates on the broader context of cerebral vasodilation, including potential mechanisms of action related to its chemical structure, common experimental protocols, and relevant signaling pathways.

This compound: An Overview

This compound, also known by the synonym "pemix," is classified as a vasodilator. It is chemically identified as a nicotinic acid and trihydroxybenzoic acid (gallic acid) derivative.[1] While early preclinical studies suggested an effect on cerebral blood flow, the compound has not been extensively studied, and detailed information regarding its clinical use, specific mechanism of action, and quantitative effects is largely absent from recent scientific publications.

Preclinical Evidence of Cerebral Blood Flow Enhancement

An early study in anesthetized dogs demonstrated that this compound increases cerebral blood flow.[2] The study compared this compound's effects to other agents and found its vasodilatory effect to be more significant than that of nicotinic acid and pyridinol carbamate.[2] The effect was reported to be nearly comparable to that of papaverine, a known vasodilator.[2] Furthermore, this compound was shown to significantly reduce cerebrovascular resistance. Another study from 1977 investigated the effects of this compound on metabolic blood flow in the brains of rabbits, though the detailed findings of this study are not readily accessible.

It is important to note that these studies lack detailed quantitative data and descriptions of the experimental protocols in the available abstracts.

Potential Mechanisms of Action Based on Chemical Structure

Given that this compound is a derivative of nicotinic acid and gallic acid, its mechanism of action could potentially involve pathways associated with these compounds. This section provides a hypothetical overview for research consideration.

Role of Nicotinic Acid Derivatives in Vasodilation

Nicotinic acid (niacin) and its derivatives are known to induce vasodilation. One of the primary mechanisms involves the activation of the G protein-coupled receptor GPR109A, which is present in adipocytes and immune cells. Activation of this receptor can lead to the production of prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which are potent vasodilators. Some research also suggests that niacin can enhance the function of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, a key signaling molecule in vasodilation.

Vasoactive and Neuroprotective Properties of Gallic Acid Derivatives

Gallic acid and its derivatives have been investigated for their neuroprotective and potential vascular effects. Some studies suggest that gallic acid can attenuate cerebral ischemia/reperfusion injury by modulating microglial polarization and reducing inflammation. While direct vasodilatory mechanisms are less characterized, the antioxidant and anti-inflammatory properties of gallic acid could contribute to improved endothelial function and, consequently, better cerebral perfusion.

Experimental Protocols for Assessing Cerebral Blood Flow and Vasodilation

The following are detailed methodologies for key experiments typically cited in studies of cerebral blood flow and vasodilation.

Measurement of Cerebral Blood Flow in Animal Models

Objective: To quantify cerebral blood flow (CBF) in response to a pharmacological agent.

Commonly Used Model: Rabbits or dogs.

Protocol using Radioactive Microspheres:

-

Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and maintain physiological parameters (blood pressure, blood gases) within a normal range.

-

Catheterization: Insert catheters into a femoral artery (for blood pressure monitoring and reference blood sampling) and the left ventricle (for microsphere injection). For regional CBF in rabbits, a catheter can be placed in the common carotid artery.

-

Microsphere Injection: Inject a known quantity of radiolabeled microspheres (e.g., with isotopes like 141Ce, 85Sr, 95Nb, or 46Sc) into the left ventricle. These microspheres distribute throughout the body in proportion to blood flow and become trapped in the microvasculature.

-

Reference Blood Sample: Simultaneously, withdraw a reference blood sample from the femoral artery at a known rate.

-

Tissue Harvesting: At the end of the experiment, euthanize the animal and carefully dissect the brain and other tissues of interest.

-

Radioactivity Measurement: Measure the radioactivity in the brain tissue and the reference blood sample using a gamma counter.

-

CBF Calculation: Calculate CBF using the following formula: CBF (ml/min/100g) = (Radioactivity in brain tissue × Withdrawal rate of reference sample × 100) / (Radioactivity in reference sample × Brain tissue weight in g)

Protocol using Laser Doppler Flowmetry:

-

Animal Preparation: Similar to the microsphere method, anesthetize the animal and secure it in a stereotaxic frame.

-

Craniotomy: Perform a small craniotomy over the brain region of interest to expose the dura mater.

-

Probe Placement: Place a laser Doppler probe on the dural surface.

-

Data Acquisition: Record baseline CBF. Administer the test compound (e.g., this compound) and continuously record the changes in CBF.

-

Data Analysis: Express the changes in CBF as a percentage of the baseline reading.

In Vitro Assessment of Vasodilation in Isolated Cerebral Arteries

Objective: To determine the direct effect of a compound on the contractility of cerebral arteries.

Protocol:

-

Vessel Isolation: Euthanize an animal (e.g., rabbit or rat) and carefully dissect cerebral arteries (e.g., basilar or middle cerebral artery).

-

Mounting: Cut the artery into small rings and mount them in an organ bath filled with a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Contraction Induction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α).

-

Compound Administration: Once a stable contraction is achieved, add the test compound (this compound) in a cumulative manner to the organ bath.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation response as a percentage of the pre-induced contraction.

Key Signaling Pathways in Cerebral Vasodilation

The following diagrams illustrate generalized signaling pathways that are fundamental to vasodilation. It is important to reiterate that the involvement of these specific pathways in the action of this compound has not been experimentally confirmed.

Caption: Nitric Oxide (NO) Signaling Pathway in Vasodilation.

Caption: Prostacyclin (PGI2) Signaling Pathway in Vasodilation.

Caption: General Experimental Workflow for In Vivo CBF Studies.

Conclusion

While this compound has been identified as a vasodilator with demonstrated effects on cerebral blood flow in early preclinical research, a comprehensive understanding of its pharmacological profile is hindered by a lack of contemporary, in-depth studies. For researchers and drug development professionals, the exploration of its potential mechanisms, possibly through the nicotinic acid and gallic acid-related pathways, could be a valuable starting point for future investigations. The standardized experimental protocols and an understanding of the fundamental signaling pathways in vasodilation outlined in this guide provide a robust framework for such future research into this compound or novel cerebral vasodilators.

References

An In-Depth Technical Guide on the Chemical Structure and Synthesis of Pirozadil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil, a compound with potential applications in drug development, possesses a distinct chemical architecture. This guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The synthesis is presented as a multi-step process, commencing with the preparation of key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their final condensation to yield this compound. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is chemically known as 2,6-pyridinediylbis(methylene) bis(3,4,5-trimethoxybenzoate). Its structure features a central pyridine ring substituted at the 2 and 6 positions with methylene groups, which are in turn esterified with two 3,4,5-trimethoxybenzoic acid moieties.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate |

| CAS Number | 54110-25-7 |

| Molecular Formula | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 527.52 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

| InChI | InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3 |

| InChIKey | DIIBXMIIOQXTHW-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their esterification.

Synthesis of Precursor 1: 2,6-Pyridinedimethanol

2,6-Pyridinedimethanol can be synthesized via the reduction of 2,6-pyridinedicarboxylic acid or its dimethyl ester. A common laboratory-scale preparation involves the reduction of dimethyl 2,6-pyridinedicarboxylate with sodium borohydride.[1][2]

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol

-

Materials: Dimethyl 2,6-pyridinedicarboxylate, Methanol (anhydrous), Sodium borohydride.

-

Procedure:

-

In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

-

Table 2: Quantitative Data for the Synthesis of 2,6-Pyridinedimethanol

| Parameter | Value | Reference |

| Starting Material | Dimethyl 2,6-pyridinedicarboxylate | [1] |

| Reagents | Sodium borohydride, Methanol | [1] |

| Reported Yield | Up to 96% | [1] |

| Melting Point | 112-114 °C |

Synthesis of Precursor 2: 3,4,5-Trimethoxybenzoyl chloride

3,4,5-Trimethoxybenzoyl chloride is prepared from 3,4,5-trimethoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

-

Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride, Dry toluene.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry toluene.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

-

Final Synthesis of this compound via Esterification

The final step in the synthesis of this compound is the esterification of 2,6-pyridinedimethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride, Anhydrous pyridine.

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve 2,6-pyridinedimethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous pyridine to the cooled solution of the diol.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

-

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Materials | 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride |

| Reagents | Pyridine |

| Purification Method | Recrystallization |

| Expected Spectroscopic Data | ¹H NMR and ¹³C NMR spectra would be consistent with the structure. The ¹H NMR would show characteristic peaks for the pyridine ring protons, the methylene protons, and the methoxy and aromatic protons of the trimethoxybenzoyl groups. The ¹³C NMR would show corresponding signals for all unique carbon atoms. |

Visualization of Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram.

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a comprehensive overview of its synthesis. By outlining the preparation of the necessary precursors and the final esterification step, complete with experimental protocols and quantitative data, this document serves as a valuable resource for chemists and pharmaceutical scientists. The provided information is intended to facilitate the replication and further investigation of this compound for potential therapeutic applications. Further research can focus on optimizing the reaction conditions to improve yields and developing more sustainable synthetic routes.

References

Pirozadil as a Nicotinic Acid Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil is a nicotinic acid derivative that has been investigated for its lipid-lowering properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its classification, potential mechanism of action as a nicotinic acid derivative, and clinical efficacy based on published studies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of nicotinic acid derivatives and their therapeutic potential.

Introduction

This compound, with the chemical formula C₂₇H₂₉NO₁₀, is structurally classified as a nicotinic acid derivative.[1][3][4] Nicotinic acid (niacin) and its derivatives are a class of compounds known for their pharmacological effects, particularly in the management of dyslipidemia. While the broader class of nicotinic acid derivatives is known to exert its lipid-modifying effects through the activation of the G protein-coupled receptor 109A (GPR109A), specific studies confirming this mechanism for this compound are not extensively available in the current scientific literature. This guide summarizes the existing clinical data for this compound and contextualizes it within the established pharmacology of nicotinic acid derivatives.

Chemical Structure

The chemical structure of this compound is provided below:

Chemical Name: [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate

Molecular Formula: C₂₇H₂₉NO₁₀

Molecular Weight: 527.52 g/mol

(Image of the chemical structure of this compound would be inserted here in a full whitepaper)

Proposed Mechanism of Action: GPR109A Pathway

While direct evidence for this compound's mechanism of action is limited, its classification as a nicotinic acid derivative suggests a likely interaction with the GPR109A receptor, which is the primary target for nicotinic acid's lipid-lowering effects.

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of hormone-sensitive lipase, resulting in reduced lipolysis and a subsequent decrease in the release of free fatty acids from adipose tissue into the bloodstream. The diminished flux of free fatty acids to the liver reduces the substrate available for hepatic triglyceride synthesis, leading to decreased production of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.

The following diagram illustrates the proposed signaling pathway for nicotinic acid derivatives.

Caption: Proposed GPR109A signaling pathway for this compound.

Clinical Efficacy Data

Two key clinical studies have evaluated the efficacy of this compound in patients with type IIa hyperlipoproteinemia. The quantitative results from these studies are summarized below.

Summary of Clinical Trial Results

| Parameter | 16-Week Study | 4.5-Year Study |

| Patient Population | 15 adults with Type IIa hyperlipidemia | 20 patients with hypercholesterolemia (type IIa) |

| Dosage | 1.5 or 2.0 g/day | 1.5 to 2.0 g/day |

| Treatment Duration | 16 weeks | 4.5 years |

| Total Cholesterol (TC) Reduction | 8.5% (mean) | 24% (after 6 months) |

| LDL-Cholesterol Reduction | 9.7% (mean) | 47% (after 6 months) |

| Apolipoprotein B (apoB) Reduction | 8.5% (mean) | Not Reported |

| Triglyceride (TG) Reduction | No significant change | 34% (after 6 months) |

| HDL-Cholesterol Change | No significant change | Not Reported |

Note: The 4.5-year study reported that the lipid-lowering effects were more manifest during the second semester of therapy and remained stable thereafter.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not available in the published abstracts. However, the general design of these studies can be outlined.

Clinical Trial Workflow

The workflow for a typical clinical trial evaluating a lipid-lowering agent like this compound is depicted below.

Caption: Generalized workflow for a hyperlipidemia clinical trial.

Pharmacokinetics

There is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further research is required to characterize its pharmacokinetic profile.

Preclinical and Comparative Pharmacology

A preclinical study in anesthetized dogs demonstrated that this compound increases cerebral blood flow to a greater extent than nicotinic acid and pyridinol carbamate. Its effect was reported to be almost equal to that of papaverine. The study also showed that this compound significantly reduced vascular cerebral resistance more than the other tested hypolipidemic agents.

Conclusion and Future Directions

This compound has demonstrated efficacy in reducing total cholesterol, LDL-cholesterol, and in one long-term study, triglycerides, in patients with type IIa hyperlipoproteinemia. As a nicotinic acid derivative, its mechanism of action is likely mediated through the GPR109A receptor, although direct evidence for this is currently lacking.

Significant gaps in the scientific literature exist, particularly concerning its specific molecular interactions, detailed signaling pathways, and pharmacokinetic profile. Future research should focus on:

-

Mechanism of Action Studies: Investigating the binding affinity and functional activity of this compound at the GPR109A receptor.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion.

-

Head-to-Head Comparative Trials: Performing well-controlled clinical trials comparing the efficacy and safety of this compound with other lipid-lowering agents.

Addressing these research gaps will be crucial for a complete understanding of this compound's therapeutic potential and its place in the management of dyslipidemia.

References

Pirozadil: An In-Depth Technical Review of its Potential as an Anti-Atherosclerotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil, a pyridine derivative, has been investigated for its potential role as an anti-atherosclerotic agent, primarily focusing on its lipid-lowering properties. Clinical evidence demonstrates its efficacy in reducing plasma levels of total cholesterol, LDL-cholesterol, and triglycerides. Beyond its impact on dyslipidemia, this compound exhibits vasodilatory effects, suggesting a potential direct influence on vascular function. However, a comprehensive understanding of its anti-atherosclerotic potential is hampered by a notable lack of in-depth preclinical and in-vitro research into its specific molecular mechanisms. This technical guide synthesizes the available clinical data on this compound's lipid-modifying effects and explores its putative mechanisms of action in the context of atherosclerosis, highlighting the existing knowledge gaps and future research directions.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as myocardial infarction and stroke. The management of atherosclerosis involves targeting various pathological processes, including dyslipidemia, endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation, inflammation, and platelet aggregation. This compound has emerged as a compound of interest due to its demonstrated lipid-lowering capabilities and vasodilatory properties. This document provides a detailed overview of the current understanding of this compound's potential as an anti-atherosclerotic agent.

Clinical Efficacy in Hyperlipidemia

Clinical studies have provided quantitative evidence of this compound's effectiveness in managing hyperlipoproteinemia.

Data Presentation

| Study | Patient Population | Dosage | Treatment Duration | Total Cholesterol Reduction | LDL-Cholesterol Reduction | Triglyceride Reduction | HDL-Cholesterol Change | Apolipoprotein B Reduction | Reference |

| Cuchi de la Cuesta et al. (1989) | 20 patients with type IIa hyperlipoproteinemia | 1.5 to 2 g/day | 4.5 years | 24% (after 6 months) | 47% (after 6 months) | 34% (after 6 months) | Not Reported | Not Reported | [1] |

| Japanese Study (publication details not fully available) | 15 adults with Type IIa hyperlipidemia | 1.5 or 2.0 g/day | 16 weeks | 8.5% (mean), 13.7% (responders) | 9.7% (mean), 10.4% (responders) | No significant change | No significant change | 8.5% (mean), 11.7% (responders) | [2] |

Experimental Protocols

Study 1: Long-term Evaluation of this compound [1]

-

Objective: To evaluate the long-term efficacy and tolerance of this compound in patients with hypercholesterolemia.

-

Study Design: A long-term observational study.

-

Participants: 20 patients diagnosed with type IIa hyperlipoproteinemia.

-

Intervention: Oral administration of this compound at a daily dose of 1.5 to 2 grams.

-

Duration: 4.5 years.

-

Outcome Measures: Periodic monitoring of lipidic parameters (total cholesterol, LDL-cholesterol, triglycerides) and subjective manifestations related to the drug.

Study 2: this compound in Japanese Patients with Type IIa Hyperlipoproteinemia [2]

-

Objective: To assess the effect of this compound on lipids, lipoproteins, and apolipoproteins.

-

Study Design: An open-label, non-comparative study.

-

Participants: 15 adult Japanese patients with Type IIa hyperlipidemia who had achieved a stable weight and were on a diet before treatment.

-

Intervention: Oral administration of this compound at a daily dose of 1.5 g or 2.0 g.

-

Duration: 16 weeks.

-

Outcome Measures: Measurement of plasma lipids, lipoproteins, and apolipoproteins at 4-week intervals.

Putative Mechanisms of Anti-Atherosclerotic Action

While direct evidence is limited, the known vasodilatory effects of this compound and its chemical structure suggest potential mechanisms of action relevant to atherosclerosis.

Vasodilation

This compound has been shown to increase cerebral blood flow and diminish vascular cerebral resistance in preclinical models, indicating a direct vasodilatory effect[3]. This action could be beneficial in atherosclerosis by improving blood flow and reducing shear stress on the endothelium.

References

Physicochemical properties and solubility of Pirozadil

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Pirozadil

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, a hypolipidemic agent.[1][2] The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant processes.

Physicochemical Properties

This compound is identified as a white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. These properties are fundamental to understanding the behavior of the compound in various pharmaceutical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-2-pyridinyl]methyl 3,4,5-trimethoxybenzoate | [3] |

| CAS Number | 54110-25-7 | [4] |

| Chemical Formula | C₂₇H₂₉NO₁₀ | |

| Molecular Weight | 527.52 g/mol | |

| Melting Point | 119-126 °C | |

| Appearance | White crystalline powder | |

| XLogP3-AA | 3.4 |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. This compound's solubility has been characterized in various solvents, as detailed in Table 2. It is sparingly soluble in aqueous solutions but shows good solubility in certain organic solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | |

| Ether | Practically insoluble | |

| Chloroform | Very soluble | |

| Dioxane | Soluble | |

| Acetonitrile | Soluble | |

| Methanol | Soluble | |

| DMSO | 50 mg/mL (94.78 mM) |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies are employed for such characterizations.

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting point range.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest in a vial or flask.

-

The mixture is agitated (e.g., using a shaker) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

After the equilibration period, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Below is a workflow diagram illustrating the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action and Therapeutic Relevance

This compound is classified as a hypolipidemic (or antilipemic) agent that also inhibits platelet aggregation. Its therapeutic application is primarily in the management of conditions like atherosclerosis by reducing serum and aortic cholesterol levels, as well as serum LDL levels. While a detailed signaling pathway is not extensively elucidated in the provided search results, a conceptual diagram can illustrate its role in mitigating atherosclerosis.

The diagram below outlines the logical relationship between this compound's activity and its therapeutic effect on atherosclerosis.

Caption: Conceptual Pathway of this compound's Therapeutic Action.

References

Methodological & Application

Application Notes and Protocols for Pirozadil Research

Introduction

Pirozadil is a compound recognized for its dual therapeutic potential as both a hypolipidemic agent and a cerebral vasodilator.[1][2][3] As a derivative of nicotinic acid, its primary applications involve the management of hyperlipidemia and the improvement of cerebral circulation.[1][2] These properties make this compound a compound of interest for investigating treatments for atherosclerosis, cerebrovascular insufficiency, and potentially associated cognitive decline. This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in established animal models.

Application 1: Hypolipidemic and Anti-Atherosclerotic Effects

Application Note: To investigate this compound's efficacy in lowering plasma lipids and preventing the progression of atherosclerosis, the high-fat diet (HFD) induced hyperlipidemic rodent model is highly suitable. This model effectively mimics human hyperlipidemia and the early stages of atherosclerosis by inducing elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). Rats and rabbits are the most commonly used species for this purpose due to their well-characterized lipid metabolism and response to atherogenic diets. This model allows for the quantitative assessment of this compound's impact on serum lipid profiles and the histopathological examination of arterial plaque formation.

Proposed Mechanism of Action: this compound's lipid-lowering effect may be attributed to the activation of Lipoprotein Lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very low-density lipoproteins (VLDL). Enhanced LPL activity facilitates the clearance of triglycerides, making them available for uptake by peripheral tissues. This mechanism is similar to that of fibrate drugs, which are known LPL activators.

Caption: Proposed LPL activation pathway for this compound.

Protocol 1: Evaluating Lipid-Lowering Effects in HFD-Induced Hyperlipidemic Rats

1. Objective: To assess the dose-dependent effect of this compound on serum lipid profiles (TC, TG, HDL-C, LDL-C) in rats with diet-induced hyperlipidemia.

2. Materials:

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

Standard pellet chow

-

High-Fat Diet (HFD): Composition can vary, a common formulation is standard chow supplemented with 10-20% lard/animal fat, 1-2% cholesterol, and 0.5% cholic acid.

-

This compound (suspended in 0.5% carboxymethylcellulose, CMC)

-

Positive control: Fenofibrate (suspended in 0.5% CMC)

-

Biochemical assay kits for TC, TG, HDL-C, and LDL-C

-

Animal caging and handling equipment

-

Blood collection supplies (e.g., retro-orbital capillary tubes, EDTA tubes)

3. Experimental Workflow:

Caption: Workflow for the HFD-induced hyperlipidemia model.

4. Methodology:

-

Acclimatization: House rats for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.

-

Induction of Hyperlipidemia:

-

The Normal Control group continues on the standard diet.

-

All other groups are switched to the HFD for 4-8 weeks to induce hyperlipidemia.

-

Confirm model establishment by measuring baseline lipid levels from a subset of animals.

-

-

Grouping and Treatment:

-

Divide the HFD-fed animals into four groups (n=8-10 per group): HFD Control, this compound Low Dose, this compound High Dose, and Positive Control.

-

Administer treatments daily via oral gavage for 4 weeks concurrently with the HFD.

-

The Normal and HFD control groups receive the vehicle (0.5% CMC).

-

-

Sample Collection:

-

At the end of the treatment period, fast animals overnight.

-

Collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

-

Separate serum and store at -80°C until analysis.

-

-

Biochemical Analysis:

-

Analyze serum samples for TC, TG, HDL-C using commercially available enzymatic kits.

-

Calculate LDL-C using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).

-

5. Data Presentation:

Table 1: Effect of this compound on Serum Lipid Profile in HFD-Fed Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

|---|---|---|---|---|---|

| Normal Control | - | 75 ± 6.8 | 80 ± 7.5 | 45 ± 4.1 | 14 ± 2.5 |

| HFD Control | - | 210 ± 15.2 | 195 ± 18.3 | 25 ± 3.0 | 146 ± 12.1 |

| This compound | 50 | 165 ± 12.1* | 140 ± 11.5* | 28 ± 2.8 | 109 ± 9.8* |

| This compound | 100 | 130 ± 10.5** | 115 ± 9.9** | 32 ± 3.5 | 75 ± 8.2** |

| Fenofibrate | 100 | 125 ± 9.8** | 105 ± 8.7** | 35 ± 3.9* | 69 ± 7.5** |

*Values are Mean ± SD. *p<0.05, *p<0.01 compared to HFD Control.

Application 2: Cerebrovascular Effects

Application Note: this compound has been demonstrated to increase cerebral blood flow and reduce cerebral vascular resistance in anesthetized dogs. This vasodilatory effect is crucial for its potential application in conditions characterized by reduced cerebral perfusion, such as ischemic stroke or vascular dementia. The anesthetized canine model provides a robust platform for directly measuring hemodynamic changes in cerebral arteries following drug administration. Measurement is typically performed using an electromagnetic blood flow transducer attached to a major cerebral artery, such as the vertebral or carotid artery.

Caption: Logical relationship of this compound's cerebrovascular effects.

Protocol 2: Assessment of Cerebral Blood Flow in Anesthetized Dogs

1. Objective: To quantify the change in cerebral blood flow and vascular resistance following intravenous administration of this compound.

2. Materials:

-

Beagle dogs (10-15 kg) of either sex

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Surgical instruments for vessel exposure

-

Electromagnetic blood flowmeter and probe

-

Pressure transducer for monitoring systemic blood pressure

-

Data acquisition system

-

This compound solution for intravenous injection

-

Positive control (e.g., Papaverine)

3. Methodology:

-

Animal Preparation:

-

Fast the dog for 12 hours prior to the experiment.

-

Anesthetize with sodium pentobarbital (e.g., 30 mg/kg, IV). Maintain anesthesia with supplemental doses as needed.

-

Intubate the animal and allow for spontaneous respiration.

-

-

Surgical Procedure:

-

Place the dog in a supine position.

-

Surgically expose the vertebral artery.

-

Carefully dissect the artery from surrounding tissues.

-

Place a calibrated electromagnetic flow probe of appropriate size around the artery.

-

Insert a cannula into the femoral artery to monitor systemic arterial blood pressure.

-

-

Data Collection:

-

Allow the animal's vitals to stabilize and record baseline vertebral artery blood flow (VBF) and mean arterial pressure (MAP) for at least 20 minutes.

-

Administer the vehicle (saline) intravenously and record any changes.

-

Administer a single bolus dose of this compound (e.g., 0.5-2.0 mg/kg, IV).

-

Continuously record VBF and MAP for at least 60 minutes post-injection.

-

(Optional) Administer a positive control vasodilator like papaverine for comparison.

-

-

Data Analysis:

-

Calculate Cerebral Vascular Resistance (CVR) using the formula: CVR = MAP / VBF.

-

Express changes in VBF and CVR as a percentage change from the stable baseline value.

-

4. Data Presentation:

Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs (Illustrative Data)

| Treatment | Dose (mg/kg) | Baseline VBF (mL/min) | Max VBF (mL/min) | Max % Change in VBF | Min % Change in CVR |

|---|---|---|---|---|---|

| Vehicle (Saline) | - | 45.2 ± 3.5 | 45.8 ± 3.6 | +1.3% | -1.1% |

| This compound | 1.0 | 44.8 ± 4.1 | 71.7 ± 6.2* | +60.0%* | -38.5%* |

| This compound | 2.0 | 46.1 ± 3.9 | 85.3 ± 7.5** | +85.0%** | -46.2%** |

| Papaverine | 1.0 | 45.5 ± 4.0 | 83.7 ± 7.1** | +84.0%** | -45.7%** |

*Values are Mean ± SD. *p<0.05, *p<0.01 compared to baseline.

Application 3: Potential Nootropic Effects

Application Note: Nootropics are substances that may improve cognitive function. Given this compound's ability to enhance cerebral circulation, it is plausible that it could exert beneficial effects on cognitive processes, particularly in cases of vascular cognitive impairment. A widely used preclinical screening model for nootropic activity is the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, providing a platform to test the efficacy of potential memory-enhancing compounds. Behavioral tests such as the Morris Water Maze (for spatial memory) or the Elevated Plus Maze (for transfer latency) are used to quantify cognitive performance.

Protocol 3: Screening for Nootropic Activity in Scopolamine-Induced Amnesic Mice

1. Objective: To evaluate the potential of this compound to reverse scopolamine-induced memory deficits in mice using the Elevated Plus Maze (EPM) test.

2. Materials:

-

Male Swiss albino mice (20-25g)

-

Elevated Plus Maze apparatus

-

This compound (suspended in 0.5% CMC)

-

Scopolamine hydrobromide (dissolved in saline)

-

Positive control: Piracetam (dissolved in saline)

-

Oral gavage needles and syringes

3. Methodology:

-

Grouping and Treatment:

-

Divide mice into five groups (n=8-10 per group):

-

Vehicle Control: Saline (IP) + Vehicle (PO)

-

Scopolamine Control: Scopolamine (IP) + Vehicle (PO)

-

This compound: Scopolamine (IP) + this compound (PO)

-

This compound: Scopolamine (IP) + this compound (Higher Dose, PO)

-

Positive Control: Scopolamine (IP) + Piracetam (PO)

-

-

Administer this compound, Piracetam, or vehicle orally once daily for 7 days.

-

-

Acquisition Trial (Day 7):

-

60 minutes after the final oral dose, place each mouse at the end of an open arm of the EPM, facing away from the central platform.

-

Record the time it takes for the mouse to move from the open arm to one of the closed arms (Transfer Latency, TL).

-

If a mouse does not enter a closed arm within 90 seconds, gently guide it and allow it to remain for 10 seconds; assign a TL of 90 seconds.

-

-

Induction of Amnesia:

-

Immediately after the acquisition trial, administer scopolamine (e.g., 0.5 mg/kg, IP) or saline to the respective groups.

-

-

Retention Trial (Day 8):

-

24 hours after the acquisition trial (and scopolamine injection), place each mouse back on the EPM in the same manner.

-

Record the Transfer Latency (TL). A significant increase in TL in the scopolamine group compared to the vehicle control indicates amnesia. A significant decrease in TL in a treatment group compared to the scopolamine group indicates a nootropic effect.

-

4. Data Presentation:

Table 3: Effect of this compound on Transfer Latency in EPM Test (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Transfer Latency - Day 7 (Acquisition) (s) | Transfer Latency - Day 8 (Retention) (s) |

|---|---|---|---|

| Vehicle Control | - | 35.5 ± 4.1 | 38.2 ± 4.5 |

| Scopolamine Control | 0.5 (IP) | 36.1 ± 3.8 | 85.4 ± 5.2# |

| This compound | 50 (PO) | 34.9 ± 4.0 | 62.1 ± 6.1* |

| This compound | 100 (PO) | 35.8 ± 3.9 | 48.5 ± 5.5** |

| Piracetam | 200 (PO) | 35.2 ± 4.3 | 45.3 ± 4.9** |

*Values are Mean ± SD. #p<0.01 compared to Vehicle Control. *p<0.05, *p<0.01 compared to Scopolamine Control.

References

- 1. Effect of this compound on cerebral blood flow in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H29NO10 | CID 68711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of this compound on lipids, lipoproteins and apolipoproteins in Japanese with type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A General Approach for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pirozadil

Abstract

Introduction

Pirozadil is a pharmaceutical agent for which a standardized and universally accepted HPLC analytical method is not prominently documented. The development of a reliable and reproducible HPLC method is crucial for the quality control of bulk drug substances, the analysis of finished pharmaceutical products, and for pharmacokinetic studies. This note describes a general reverse-phase HPLC (RP-HPLC) strategy, which is a common and effective technique for the analysis of a wide range of pharmaceutical compounds. The subsequent sections detail the proposed starting chromatographic conditions, sample preparation, and a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.

Proposed HPLC Method Development Strategy

The development of an effective HPLC method involves the optimization of several key parameters to achieve adequate separation, resolution, and sensitivity.

Instrumentation and Columns

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this purpose. A PDA detector is often preferred during method development as it allows for the determination of the optimal detection wavelength. The choice of a stationary phase is critical; a C18 column is a versatile and common starting point for the analysis of many pharmaceutical compounds and is recommended here.

Initial Chromatographic Conditions

The following table summarizes the suggested starting parameters for the HPLC method development for this compound. These conditions are based on methods developed for structurally related compounds and common practices in pharmaceutical analysis.

Table 1: Proposed Initial HPLC Conditions for this compound Analysis

| Parameter | Proposed Starting Condition | Rationale/Notes |

| Column | C18, 150 mm x 4.6 mm, 5 µm | A widely used column offering good resolution for a broad range of analytes. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN) | A common mobile phase composition for RP-HPLC, providing good peak shape. The ratio should be optimized. |

| Elution Mode | Isocratic | An initial isocratic elution (e.g., 50:50 A:B) can be tested. If peaks are not well-resolved, a gradient elution should be developed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Room temperature is a common starting point. Temperature can be adjusted to improve peak shape and resolution. |

| Detection Wavelength | To be determined (scan from 200-400 nm) | A UV scan of this compound in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax). |

| Injection Volume | 10 µL | A typical injection volume. This can be adjusted based on the concentration of the sample and the sensitivity of the method. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard of known purity

-

HPLC-grade Acetonitrile

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Methanol, HPLC grade (for sample preparation if necessary)

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or the mobile phase) and make up to the mark. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for linearity studies could be 1-100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., bulk powder, tablets, biological fluid).

-

For Bulk Drug Substance: Prepare a solution of the bulk drug in the mobile phase at a concentration within the linear range of the method.

-

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.

-

Accurately weigh an amount of powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., mobile phase or methanol) to dissolve the drug. Sonication may be required to ensure complete dissolution.

-

Dilute to the mark with the solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting into the HPLC system.

-

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |

| Specificity | Inject blank, placebo, and this compound standard. Perform forced degradation studies (acid, base, oxidation, heat, light). | No interfering peaks at the retention time of this compound. Peak purity should be confirmed with a PDA detector. |

| Linearity | Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Confirmed by the linearity study. | The range for which the method is linear, accurate, and precise. |

| Accuracy | Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the reference standard at 80%, 100%, and 120% of the target concentration). | Percent recovery should be within 98.0% to 102.0%. |

| Precision | - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same sample on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0% |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy. |

| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C) and observe the effect on the results. | No significant changes in the chromatographic performance (e.g., retention time, peak area, resolution). |

| System Suitability | Inject a standard solution multiple times before starting the analysis. | %RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0. |

Visualizations

HPLC Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for this compound.

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

Application Notes and Protocols: Pirozadil Testing in a Rabbit Brain Metabolism Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirozadil is a pyridine derivative that has been investigated for its effects on cerebral metabolism and blood flow.[1] Understanding its metabolic fate within the brain is crucial for elucidating its mechanism of action and assessing its therapeutic potential for cerebrovascular disorders. This document provides a detailed protocol for studying the metabolism of this compound in a rabbit brain model, a species shown to be relevant for such investigations.[1][2] The rabbit model offers advantages due to its brain structure and developmental similarities to humans.[2] These protocols cover in vivo administration, brain tissue collection, and analytical methods for metabolite identification.

Data Presentation

Due to the limited recent quantitative data on this compound metabolism in publicly available literature, the following tables are presented as templates for expected data. Researchers should populate these tables with their experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Rabbit Brain Tissue

| Parameter | Value (Mean ± SD) | Units |

| Cmax (Maximum Concentration) | e.g., 150 ± 25 | ng/g tissue |

| Tmax (Time to Cmax) | e.g., 1.5 ± 0.5 | hours |

| AUC (Area Under the Curve) | e.g., 450 ± 75 | (ng*h)/g tissue |

| Half-life (t½) | e.g., 3.2 ± 0.8 | hours |

Table 2: Relative Abundance of this compound and its Potential Metabolites in Rabbit Brain Homogenate

| Analyte | Retention Time (min) | Peak Area (Arbitrary Units) | Relative Abundance (%) |

| This compound (Parent Drug) | e.g., 8.2 | e.g., 1,200,000 | e.g., 75 |

| Metabolite 1 (e.g., Hydroxylated) | e.g., 6.5 | e.g., 300,000 | e.g., 18.75 |

| Metabolite 2 (e.g., Glucuronide) | e.g., 4.1 | e.g., 100,000 | e.g., 6.25 |

Experimental Protocols

Animal Model and Husbandry

-

Species: New Zealand White rabbits.

-

Age: Adult (e.g., 6-8 months old).

-

Housing: Individual caging in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard rabbit chow and water ad libitum.

-

Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to relevant guidelines.

This compound Administration

-

Formulation: Prepare this compound in a sterile, isotonic vehicle suitable for intravenous (IV) or oral (PO) administration. The vehicle should be tested for any effects on brain metabolism.

-

Dosing:

-

Determine the appropriate dose based on previous studies or dose-ranging experiments. A historical study used doses that influenced cerebral blood flow and metabolism.[1]

-

Administer the this compound solution via the marginal ear vein for IV administration or by oral gavage for PO administration.

-

-

Control Group: Administer the vehicle alone to a control group of rabbits.

Brain Tissue Collection and Processing

-

Anesthesia: At predetermined time points post-administration, anesthetize the rabbits deeply with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or isoflurane).

-

Perfusion: Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain tissue.

-

Euthanasia and Dissection: Following perfusion, euthanize the animal by an approved method (e.g., decapitation). Immediately dissect the brain on an ice-cold surface.

-

Regional Dissection (Optional): If regional differences in metabolism are being investigated, dissect the brain into specific regions (e.g., cortex, hippocampus, cerebellum).

-

Snap-Freezing: Immediately snap-freeze the collected brain tissue in liquid nitrogen to halt metabolic activity.

-

Storage: Store the frozen tissue at -80°C until further analysis.

Metabolite Extraction

-

Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., ice-cold acetonitrile or methanol) to precipitate proteins and extract the drug and its metabolites.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

-

Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Analytical Methodology: LC-MS/MS

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of this compound and its metabolites.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a common choice for separating small molecules.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical starting point.

-

Flow Rate: Optimize for the best separation and peak shape.

-

-

Mass Spectrometry Conditions:

-

Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound and its expected metabolites.

-

-

Data Analysis: Quantify the concentration of this compound and its metabolites by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on cerebral metabolism and the experimental workflow for its analysis.

Caption: Proposed mechanism of this compound on cerebral metabolism.

Caption: Experimental workflow for this compound metabolism study.

References

Techniques for Assessing the Vasodilatory Effects of Pirozadil In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirozadil is a compound recognized for its vasodilatory properties, suggesting its potential therapeutic application in cardiovascular conditions. The assessment of these effects in a controlled in vitro setting is a critical step in understanding its mechanism of action and pharmacological profile. These application notes provide detailed protocols for investigating the vasodilatory effects of this compound using established in vitro methodologies. The primary techniques covered are the isolated aortic ring assay for functional assessment of vasorelaxation and cell-based assays with endothelial cells to explore the underlying molecular mechanisms, such as the production of nitric oxide (NO).

While this compound has been noted for its vasodilatory action, specific quantitative data regarding its potency (e.g., EC50) and the precise signaling pathways it modulates are not extensively detailed in the available scientific literature. Therefore, the following protocols are presented as robust methods to generate such data for this compound or other potential vasodilator compounds.

Key In Vitro Experimental Approaches

Two primary in vitro models are recommended for a comprehensive assessment of this compound's vasodilatory effects:

-

Ex Vivo Isolated Aortic Ring Assay: This functional assay directly measures the ability of a compound to induce relaxation in a pre-constricted blood vessel segment. It is a valuable tool for determining the potency and efficacy of vasodilators.[1][2]

-

In Vitro Endothelial Cell Culture Assays: These assays are essential for dissecting the molecular mechanisms underlying vasodilation, particularly the role of the endothelium in releasing vasoactive factors like nitric oxide (NO).[3][4][5]

Protocol 1: Isolated Aortic Ring Assay

This protocol details the procedure for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated aortic tissue.

Materials and Reagents:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE) or other vasoconstrictors (e.g., KCl)

-

This compound

-

Acetylcholine (ACh, for endothelium integrity check)

-

Distilled water

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

Dissection microscope and tools

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method and exsanguinate.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adhering connective and adipose tissues.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Experimental Setup:

-

Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, continuously bubbled with carbogen gas at 37°C.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact and functional endothelium. Rings with compromised endothelial function should be discarded or used for endothelium-independent studies.

-

-

Concentration-Response Curve for this compound:

-

Wash the tissues and allow them to return to the baseline tension.

-

Induce a stable contraction with phenylephrine (1 µM).

-

Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-